molecular formula C24H25N3O3S B11441335 8-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11441335
M. Wt: 435.5 g/mol
InChI Key: MVQKMTBMEZSDQI-UHFFFAOYSA-N
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Description

8-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridothiadiazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrido[2,1-b][1,3,5]thiadiazine core. This can be achieved through the reaction of a substituted pyridine with a thiadiazine derivative under acidic or basic conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the dimethoxyphenyl and ethylphenyl groups through electrophilic aromatic substitution reactions. These reactions are typically carried out using reagents such as halogenated precursors and Lewis acids as catalysts.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions, where a suitable nitrile precursor reacts with the intermediate compound.

    Oxidation to Form the Oxo Group: The final step involves the oxidation of the intermediate compound to introduce the oxo functionality. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carbonitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenated precursors, Lewis acids, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

8-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial proteins, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both dimethoxyphenyl and ethylphenyl groups, along with the carbonitrile and oxo functionalities, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

8-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3O3S/c1-4-16-5-7-17(8-6-16)26-14-27-23(28)12-19(21(13-25)24(27)31-15-26)20-11-18(29-2)9-10-22(20)30-3/h5-11,19H,4,12,14-15H2,1-3H3

InChI Key

MVQKMTBMEZSDQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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